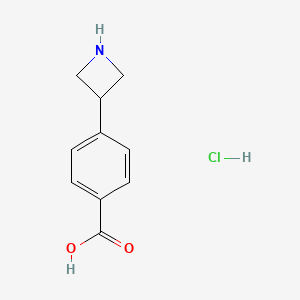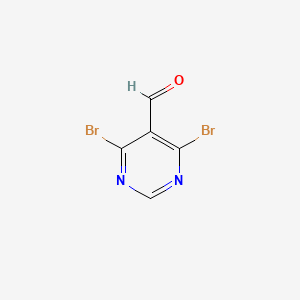
3-(2-(4-Fluorophenyl)-7-methoxy-1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an indole derivative with a propanoic acid group and a fluorophenyl group. Indoles are a class of compounds that are part of many biologically active substances . The fluorophenyl group could potentially alter the properties of the compound, such as its reactivity or bioavailability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the fluorophenyl group, and the propanoic acid group . The exact 3D conformation would depend on the specific positions of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the propanoic acid group could impart some degree of polarity to the molecule .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on compounds containing the indole group, such as 3-(2-(4-Fluorophenyl)-7-methoxy-1H-indol-3-yl)propanoic acid, has revealed significant antimicrobial properties. For example, Schiff bases derived from similar indole compounds have shown remarkable antimicrobial activity, including antibacterial and antifungal effects, as well as anti-tubercular properties (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Fluorescence Imaging in Living Cells
Indole-based compounds, similar to this compound, have been used as ratiometric fluorescent pH probes for imaging in living cells. These probes exhibit specific fluorescence emission characteristics and have been applied successfully to monitor pH changes within cells, demonstrating their utility in biomedical research (Nan et al., 2015).
Synthesis of α,β-Unsaturated Carbonyl Compounds
Compounds structurally related to this compound have been used in the synthesis of α,β-unsaturated carbonyl compounds. Such syntheses are crucial in organic chemistry and pharmaceutical research for creating a wide array of bioactive molecules (Wang & Ikemoto, 2005).
Cardiovascular Pharmacology
Indole derivatives, similar in structure to this compound, have been evaluated for their cardiovascular pharmacological profiles. Studies have explored their effects on blood pressure and vascular tone, which could have implications for the development of new cardiovascular drugs (Pérez-Alvarez et al., 1999).
Pharmaceutical Manufacturing Processes
Compounds structurally related to this compound have been involved in the development of improved manufacturing processes for pharmaceuticals. For instance, specific indole derivatives have been used in the synthesis of fluvastatin, demonstrating their role in enhancing production efficiency and cost-effectiveness (Fuenfschilling, Hoehn, & Mutz, 2007).
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
The broad spectrum of biological activities associated with indole derivatives suggests that this compound could potentially affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-(4-fluorophenyl)-7-methoxy-1H-indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-23-15-4-2-3-13-14(9-10-16(21)22)17(20-18(13)15)11-5-7-12(19)8-6-11/h2-8,20H,9-10H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHHGVSJHSRMPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2CCC(=O)O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2405900.png)
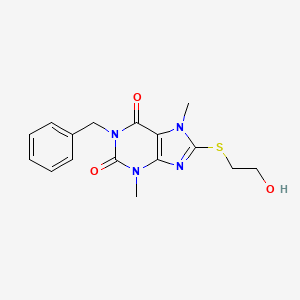
![N-[2-(6-Methoxy-3-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2405903.png)
![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)
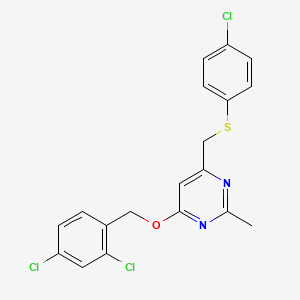
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide](/img/structure/B2405908.png)
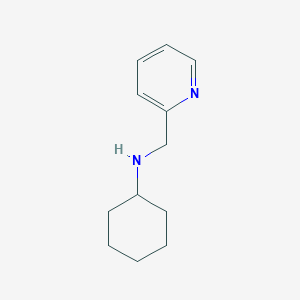
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405912.png)

![1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2405914.png)
![N-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2405915.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2405917.png)
